molecular formula C28H30N2O2 B11191899 N-(2-Methyl-1-pentanoyl-1,2,3,4-tetrahydro-quinolin-4-yl)-N-phenyl-benzamide

N-(2-Methyl-1-pentanoyl-1,2,3,4-tetrahydro-quinolin-4-yl)-N-phenyl-benzamide

Cat. No.: B11191899
M. Wt: 426.5 g/mol
InChI Key: FESBAMQBMONVEG-UHFFFAOYSA-N
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Description

N-(2-Methyl-1-pentanoyl-1,2,3,4-tetrahydro-quinolin-4-yl)-N-phenyl-benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-1-pentanoyl-1,2,3,4-tetrahydro-quinolin-4-yl)-N-phenyl-benzamide typically involves multi-step organic reactions. The starting materials might include 2-methyl-1-pentanoyl chloride, 1,2,3,4-tetrahydroquinoline, and N-phenyl-benzamide. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This might include the use of large reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. Safety measures and environmental regulations would also be critical considerations in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-1-pentanoyl-1,2,3,4-tetrahydro-quinolin-4-yl)-N-phenyl-benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions would vary depending on the specific reaction, but they often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might produce a quinoline derivative with additional oxygen-containing functional groups, while reduction might yield a more saturated compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential drug candidate for treating various diseases.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(2-Methyl-1-pentanoyl-1,2,3,4-tetrahydro-quinolin-4-yl)-N-phenyl-benzamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other quinoline derivatives, such as:

    Quinoline: A basic structure for many biologically active compounds.

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with a similar structure.

Uniqueness

What sets N-(2-Methyl-1-pentanoyl-1,2,3,4-tetrahydro-quinolin-4-yl)-N-phenyl-benzamide apart from these similar compounds might be its specific functional groups and their arrangement, which could confer unique biological activities or chemical properties.

Properties

Molecular Formula

C28H30N2O2

Molecular Weight

426.5 g/mol

IUPAC Name

N-(2-methyl-1-pentanoyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylbenzamide

InChI

InChI=1S/C28H30N2O2/c1-3-4-19-27(31)29-21(2)20-26(24-17-11-12-18-25(24)29)30(23-15-9-6-10-16-23)28(32)22-13-7-5-8-14-22/h5-18,21,26H,3-4,19-20H2,1-2H3

InChI Key

FESBAMQBMONVEG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C

Origin of Product

United States

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